Methoxy[1-(thiophen-2-yl)ethyl]amine
CAS No.: 1546831-25-7
Cat. No.: VC4247332
Molecular Formula: C7H11NOS
Molecular Weight: 157.23
* For research use only. Not for human or veterinary use.
![Methoxy[1-(thiophen-2-yl)ethyl]amine - 1546831-25-7](/images/structure/VC4247332.png)
Specification
CAS No. | 1546831-25-7 |
---|---|
Molecular Formula | C7H11NOS |
Molecular Weight | 157.23 |
IUPAC Name | N-methoxy-1-thiophen-2-ylethanamine |
Standard InChI | InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 |
Standard InChI Key | FOULATQLWHNSMA-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CS1)NOC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methoxy[1-(thiophen-2-yl)ethyl]amine consists of a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—connected to an ethylamine group via a methylene bridge. The methoxy (-OCH₃) substituent on the amine nitrogen introduces steric and electronic effects that influence reactivity . The molecular structure is depicted below:
Chemical Formula: C₇H₁₁NOS
IUPAC Name: O-Methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine
Physicochemical Properties
Reported physical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 215.6±42.0 °C (Predicted) | |
Density | 1.090±0.06 g/cm³ (Predicted) | |
pKa | 3.20±0.70 (Predicted) | |
Molecular Weight | 157.23 g/mol (C₇H₁₁NOS) |
The compound’s relatively low pKa suggests weak basicity, likely due to electron-withdrawing effects from the thiophene ring .
Synthesis and Production
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring substitution occurs at the thiophene’s 2-position.
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Purification: Separating isomers or byproducts due to the compound’s polar nature .
Physical and Chemical Properties
Thermal Stability
The predicted boiling point of 215.6°C indicates moderate thermal stability, suitable for applications requiring elevated temperatures, such as polymer synthesis.
Solubility and Reactivity
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and thiophene moieties.
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Reactivity:
Comparative Analysis with Analogous Compounds
Methoxy[1-(thiophen-2-yl)ethyl]amine’s methoxy group enhances steric hindrance, potentially improving metabolic stability compared to simpler analogs .
Recent Research and Future Directions
A 2024 study on (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine highlighted thiophene derivatives’ fluorescence properties and larvicidal activity , suggesting avenues for Methoxy[1-(thiophen-2-yl)ethyl]amine in bioimaging or pest control. Future research should prioritize:
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